molecular formula C40H80N2O16 B609415 N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester) CAS No. 2093153-97-8

N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester)

Cat. No.: B609415
CAS No.: 2093153-97-8
M. Wt: 845.08
InChI Key: HDYQXCFGWDQGRX-UHFFFAOYSA-N
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Description

N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester): is a heterobifunctional polyethylene glycol (PEG) derivative. This compound features an amino group at one end and a tert-butyl-protected carboxyl group at the other end. The PEG spacer enhances the solubility of the compound in biological applications, making it a valuable tool in various scientific fields .

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Future Directions

“N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester)” can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester) involves the reaction of a PEG derivative with an amino group and a tert-butyl-protected carboxyl group. The amino group is reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketones and aldehydes). The tert-butyl protecting group can be removed under acidic conditions to free the carboxyl group for further reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may include purification steps such as chromatography to ensure the high purity of the final product. The compound is usually stored under dry, dark conditions at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester) is unique due to its balanced PEG spacer length, which provides optimal solubility and reactivity. The presence of both an amino group and a tert-butyl-protected carboxyl group allows for versatile applications in bioconjugation, drug delivery, and material science .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H80N2O16/c1-39(2,3)57-37(43)7-13-45-19-25-51-31-34-54-28-22-48-16-10-42(12-18-50-24-30-56-36-33-53-27-21-47-15-9-41)11-17-49-23-29-55-35-32-52-26-20-46-14-8-38(44)58-40(4,5)6/h7-36,41H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYQXCFGWDQGRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H80N2O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901100884
Record name 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-(14-amino-3,6,9,12-tetraoxatetradec-1-yl)-, 1,31-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901100884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

845.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2093153-97-8
Record name 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-(14-amino-3,6,9,12-tetraoxatetradec-1-yl)-, 1,31-bis(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2093153-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-(14-amino-3,6,9,12-tetraoxatetradec-1-yl)-, 1,31-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901100884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester)
Reactant of Route 2
N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester)
Reactant of Route 3
N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester)
Reactant of Route 4
N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester)
Reactant of Route 5
N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester)
Reactant of Route 6
N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester)

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